Karanjin

Description

Propriétés

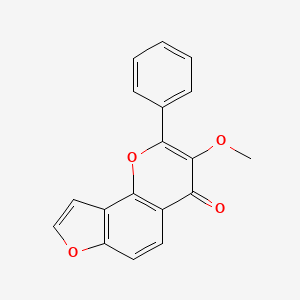

IUPAC Name |

3-methoxy-2-phenylfuro[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O4/c1-20-18-15(19)13-7-8-14-12(9-10-21-14)17(13)22-16(18)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPQNZRGGNOPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC2=C(C1=O)C=CC3=C2C=CO3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200106 | |

| Record name | Karanjin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-88-0 | |

| Record name | Karanjin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Karanjin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Karanjin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Karanjin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KARANJIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV7IM0I02M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthesis of Karanjin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Core Furanoflavonoid Production Pathway

Abstract

Karanjin, a furanoflavonoid primarily isolated from the seeds of Pongamia pinnata (L.) Pierre, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, tailored for researchers, scientists, and drug development professionals. It consolidates available data on the enzymatic steps, presents detailed experimental protocols for key enzyme assays, and visualizes the intricate biochemical transformations. While significant strides have been made in elucidating the general flavonoid pathway, the specific enzymatic machinery and regulatory networks governing the production of this unique furanoflavonoid remain areas of active investigation. This document aims to serve as a foundational resource, highlighting both the established knowledge and the existing gaps to guide future research and metabolic engineering efforts.

Introduction to this compound

This compound (3-methoxy-2-phenyl-4H-furo[2,3-h]-1-benzopyran-4-one) is a prominent member of the furanoflavonoid class of secondary metabolites.[1] Its unique chemical structure, characterized by a furan ring fused to the flavonoid backbone, is responsible for its distinct biological activities. Found in various parts of the Pongamia pinnata tree, the highest concentrations are typically observed in the seeds.[3] The therapeutic potential of this compound has spurred research into its biosynthesis, with the goal of developing sustainable and high-yield production methods through metabolic engineering.

The Proposed this compound Biosynthesis Pathway

The biosynthesis of this compound is believed to originate from the general phenylpropanoid and flavonoid pathways. The proposed pathway involves a series of enzymatic reactions that build the core flavonoid structure, followed by the characteristic furan ring formation and subsequent modifications.

The initial steps are well-established in flavonoid biosynthesis:

-

Chalcone Synthesis: The pathway begins with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by Chalcone Synthase (CHS) , to form naringenin chalcone.

-

Isomerization: Naringenin chalcone then undergoes intramolecular cyclization to form (2S)-naringenin, a reaction catalyzed by Chalcone Isomerase (CHI) .[4]

The subsequent steps leading to this compound are less defined but are proposed to involve:

-

Formation of a Prenyl Precursor: It is hypothesized that a prenyl group is added to the flavonoid backbone, which serves as a precursor for the furan ring.

-

Furan Ring Formation: The furan ring is a defining feature of this compound. One proposed mechanism suggests that the furan ring structure is derived from dehydrotremetone.[4] However, the specific enzyme(s) catalyzing this crucial step in Pongamia pinnata have not yet been definitively identified.

-

Final Modifications: The final steps likely involve methoxylation to yield this compound.

Quantitative Data

Quantitative analysis of this compound content in Pongamia pinnata has been a key focus for optimizing extraction methods and for selecting high-yielding plant varieties. The data below summarizes reported yields from the seeds. To date, there is a notable absence of published kinetic data (Km, Vmax) for the specific enzymes of the this compound pathway from Pongamia pinnata.

| Plant Part | Extraction Method | This compound Yield (% w/w) | Reference |

| Seeds | Methanolic extraction | 0.2 - 0.35 | [5] |

| Seed Oil | Not specified | 2.5 g/L | [3] |

| Seeds | Not specified | 99.623% purity from extract | [3] |

Experimental Protocols

The following protocols are adapted from established methods for assaying chalcone synthase and chalcone isomerase in other plant species and can serve as a starting point for characterizing the enzymes from Pongamia pinnata.

Heterologous Expression and Purification of Biosynthetic Enzymes

A general workflow for obtaining purified enzymes for characterization is outlined below. This is a crucial step for detailed kinetic analysis.

Chalcone Synthase (CHS) Activity Assay

This spectrophotometric assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.

Materials:

-

Purified recombinant CHS enzyme

-

p-Coumaroyl-CoA stock solution (in water)

-

Malonyl-CoA stock solution (in water)

-

Potassium phosphate buffer (100 mM, pH 7.2)

-

Spectrophotometer capable of reading at 370 nm

Procedure:

-

Prepare the reaction mixture in a total volume of 200 µL consisting of:

-

100 mM potassium phosphate buffer (pH 7.2)

-

80 µM p-coumaroyl-CoA

-

160 µM malonyl-CoA

-

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 1-5 µg of purified CHS protein.

-

Immediately monitor the increase in absorbance at 370 nm (the λmax of naringenin chalcone) for 5-10 minutes.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of naringenin chalcone.

-

For kinetic analysis, vary the concentration of one substrate while keeping the other saturated.

Chalcone Isomerase (CHI) Activity Assay

This assay measures the decrease in absorbance as naringenin chalcone is converted to naringenin.

Materials:

-

Purified recombinant CHI enzyme

-

Naringenin chalcone stock solution (in methanol or DMSO)

-

Tris-HCl buffer (100 mM, pH 7.6)

-

Spectrophotometer capable of reading at 395 nm

Procedure:

-

Prepare the reaction mixture in a total volume of 200 µL in a quartz cuvette:

-

175 µL of 100 mM Tris-HCl buffer (pH 7.6)

-

5 µL of 5 mM naringenin chalcone (final concentration ~125 µM)

-

-

Equilibrate the mixture at 30°C.

-

Initiate the reaction by adding 1-2 µg of purified CHI protein.

-

Immediately monitor the decrease in absorbance at 395 nm for 2-5 minutes.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

For kinetic analysis, vary the concentration of naringenin chalcone.

Regulation of this compound Biosynthesis

The transcriptional regulation of flavonoid biosynthesis is a complex process involving a network of transcription factors, primarily from the MYB, bHLH, and WD40 protein families.[6][7] These transcription factors often form a regulatory complex (MBW complex) that binds to the promoter regions of flavonoid biosynthetic genes, thereby activating or repressing their expression in response to developmental and environmental cues.

While the specific regulatory network for this compound biosynthesis in Pongamia pinnata has not been fully elucidated, it is likely to be under the control of a similar combinatorial system. Furthermore, studies have shown that this compound itself can modulate signaling pathways, such as inhibiting the NF-κB signaling cascade, which is involved in inflammation.[8][9] This suggests potential feedback regulation mechanisms may also be in place.

Knowledge Gaps and Future Research Directions

Despite the progress in understanding flavonoid biosynthesis, several critical knowledge gaps remain specifically for the this compound pathway:

-

Enzyme Identification: The enzyme or enzymes responsible for the formation of the characteristic furan ring of this compound have not been identified and characterized.

-

Enzyme Kinetics: There is a lack of specific kinetic data for the Pongamia pinnata CHS and CHI enzymes. Understanding their efficiency and substrate specificity is crucial for metabolic engineering.

-

Intermediate Identification: The exact metabolic intermediates between naringenin and this compound have not been definitively identified and quantified in vivo.

-

Regulatory Network: The specific transcription factors and signaling pathways that regulate the expression of this compound biosynthetic genes in Pongamia pinnata are unknown.

-

Metabolic Flux: A detailed metabolic flux analysis of the this compound pathway has not been performed to identify rate-limiting steps and potential bottlenecks for overproduction.

Future research should focus on:

-

Functional Genomics: Utilizing transcriptome and proteome data from Pongamia pinnata to identify candidate genes for the missing enzymatic steps, particularly the furan ring formation.

-

Enzyme Characterization: Heterologous expression, purification, and detailed kinetic analysis of the key enzymes in the pathway.

-

Metabolomics: Advanced analytical techniques such as LC-MS/MS to identify and quantify all intermediates in the pathway.

-

Regulatory Studies: Identification and characterization of the transcription factors that control the expression of this compound biosynthetic genes.

-

Metabolic Engineering: Using the knowledge gained to engineer microbial or plant systems for the enhanced production of this compound.

Conclusion

The biosynthesis of this compound represents a fascinating branch of the flavonoid pathway, leading to a pharmacologically important furanoflavonoid. While the general outline of the pathway is proposed, significant research is required to fill in the missing details regarding the specific enzymes, their kinetics, and the regulatory networks that govern its production. This technical guide provides a solid foundation for researchers and drug development professionals to build upon, with the ultimate goal of harnessing the therapeutic potential of this compound through a deeper understanding of its natural synthesis.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and anti-inflammatory properties of this compound (Pongamia pinnata seed) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development and Validation of an HPLC Method for this compound in Pongamia pinnata linn. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Prevention of arthritis markers in experimental animal and inflammation signalling in macrophage by this compound isolated from Pongamia pinnata seed extract - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Nature's Arsenal: A Technical Guide to Alternative Biological Sources of Karanjin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karanjin (3-methoxy-2-phenyl-4H-furo[2,3-h]chromen-4-one), a furanoflavonol primarily known for its presence in the seeds of the Karanja tree (Pongamia pinnata), has garnered significant attention within the scientific community. Its diverse pharmacological activities, including insecticidal, acaricidal, anti-inflammatory, anti-cancer, and anti-hyperglycemic properties, underscore its potential as a lead compound in drug discovery and development. While Pongamia pinnata remains the most prolific source, the exploration of alternative botanical sources is crucial for diversifying the supply chain, discovering novel synergistic compounds, and understanding the broader ecological distribution of this valuable phytochemical. This technical guide provides an in-depth overview of alternative biological sources of this compound, presenting quantitative data, detailed experimental protocols for its isolation and analysis, and insights into its biological activities.

Quantitative Analysis of this compound in Alternative Botanical Sources

The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant. The following table summarizes the available quantitative data on this compound content from various botanical sources other than Pongamia pinnata. This data has been compiled from studies employing chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

| Botanical Source | Plant Part | This compound Content | Analytical Method | Reference |

| Fordia cauliflora | Root | 0.124 mg/g | UPLC-QqQ-MS | [1] |

| Stem | 0.045 mg/g | UPLC-QqQ-MS | [1] | |

| Leaf | 0.003 mg/g | UPLC-QqQ-MS | [1] | |

| Millettia pulchra | Radix (Root) | Not explicitly quantified in the extract, but isolated as a major flavonoid. | HPLC-PDA | [2][3] |

| Lonchocarpus latifolius | Roots | Present, but not individually quantified among the nine flavonoids analyzed. | HPLC | [4] |

| Desmodium sequax | Stem-wood | Isolated, but quantitative data not provided in the available literature. | Column Chromatography | [5] |

| Millettia pachycarpa | Seeds, Roots | This compound is a known constituent, but specific quantitative data is not readily available. | Chromatographic Methods | [6] |

| Tephrosia purpurea | Whole Plant | Mentioned as a constituent, but quantitative analysis data for this compound is not specified in the reviewed literature. | - | [7] |

Experimental Protocols: Isolation and Quantification of this compound

The successful isolation and accurate quantification of this compound from complex plant matrices are paramount for research and development. The following section details generalized and specific experimental protocols derived from published literature.

General Experimental Workflow for this compound Isolation

A typical workflow for the isolation of this compound from a plant source involves several key stages, from initial extraction to final purification.

Caption: A generalized workflow for the isolation and purification of this compound from botanical sources.

Detailed Protocol for this compound Isolation and Quantification from Fordia cauliflora Root

This protocol is adapted from the methodology described for the analysis of flavonoids in Fordia cauliflora[1].

1. Sample Preparation and Extraction:

-

Air-dry the roots of Fordia cauliflora at room temperature and grind them into a fine powder.

-

Accurately weigh 1.0 g of the powdered material and place it in a conical flask.

-

Add 25 mL of 70% methanol and perform ultrasonic extraction for 30 minutes.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction process twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Dissolve the residue in 5 mL of methanol and filter through a 0.22 µm syringe filter before UPLC analysis.

2. UPLC-QqQ-MS Quantification:

-

Chromatographic System: A UPLC system coupled with a triple-quadrupole mass spectrometer.

-

Column: A C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase: A gradient elution system consisting of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient could be: 0-2 min, 10-20% B; 2-8 min, 20-40% B; 8-12 min, 40-60% B; 12-15 min, 60-80% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 2 µL.

-

Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) for the specific transition of this compound (e.g., m/z 293.1 → 278.1).

-

Quantification: Prepare a calibration curve using a certified reference standard of this compound. The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.

Protocol for Isolation of this compound from Millettia pulchra Radix

This protocol is based on the methodology for isolating major flavonoids from Millettia pulchra[2][3].

1. Extraction and Initial Fractionation:

-

Dry and powder the radix of Millettia pulchra.

-

Macerate 5 kg of the powdered material with 95% ethanol at room temperature (3 x 20 L, each for 3 days).

-

Concentrate the combined ethanol extracts under reduced pressure to yield a crude extract.

-

Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol.

2. Column Chromatography:

-

Subject the ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Monitor the collected fractions by Thin Layer Chromatography (TLC).

-

Combine fractions showing a prominent spot corresponding to this compound (identified by comparison with a standard).

3. Purification:

-

Further purify the combined this compound-rich fractions using preparative HPLC or recrystallization from a suitable solvent (e.g., methanol) to obtain pure this compound crystals.

-

Confirm the identity and purity of the isolated compound using spectroscopic methods (NMR, MS) and HPLC.

Signaling Pathways and Biological Activities

This compound derived from alternative sources exhibits a range of biological activities. Of particular interest is its anti-cancer potential, which has been investigated using this compound sourced from Fordia cauliflora.

Anti-Cancer Signaling Pathway of this compound

Studies on this compound from Fordia cauliflora have elucidated its pro-apoptotic effects in non-small cell lung cancer cells. The proposed signaling pathway involves the activation of the extrinsic apoptotic pathway.

Caption: A simplified diagram of the extrinsic apoptotic pathway induced by this compound in cancer cells.

Conclusion

The exploration of alternative biological sources of this compound beyond Pongamia pinnata presents exciting opportunities for the pharmaceutical and agrochemical industries. Plants such as Fordia cauliflora, Millettia pulchra, and Lonchocarpus latifolius have been confirmed as viable, albeit potentially less concentrated, sources of this potent furanoflavonoid. Further quantitative studies on species like Desmodium sequax, Millettia pachycarpa, and Tephrosia purpurea are warranted to fully assess their potential. The detailed experimental protocols and insights into the biological activities provided in this guide serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this compound from a broader spectrum of nature's pharmacy. The continued investigation into these alternative sources will undoubtedly contribute to the sustainable and diversified production of this compound for future applications.

References

- 1. researchgate.net [researchgate.net]

- 2. phytojournal.com [phytojournal.com]

- 3. researchgate.net [researchgate.net]

- 4. CN104892620A - Preparation method for high purity this compound - Google Patents [patents.google.com]

- 5. jcimjournal.com [jcimjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Karanjin's Mechanism of Action in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of neuronal structure and function. Key pathological drivers include oxidative stress, chronic neuroinflammation, protein misfolding, and neuronal apoptosis.[1][2] Current therapeutic strategies often provide only symptomatic relief, highlighting the urgent need for novel drug candidates that can target the underlying mechanisms of neurodegeneration.[3] Karanjin, a furanoflavonoid isolated primarily from Millettia pinnata (also known as Pongamia pinnata), has emerged as a promising neuroprotective agent due to its multifaceted pharmacological activities, including antioxidant, anti-inflammatory, and anti-Alzheimer's properties.[2][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by experimental data, detailed protocols, and pathway visualizations.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through several interconnected mechanisms, primarily by mitigating oxidative stress and neuroinflammation.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the brain's antioxidant defenses, is a major contributor to neuronal damage in neurodegenerative diseases.[1] The brain is particularly vulnerable due to its high oxygen consumption and lipid-rich composition.[1] Experimental evidence demonstrates that this compound effectively counteracts oxidative stress.

In a model of monosodium glutamate-induced neurotoxicity, treatment with Pongamia pinnata extract, which contains this compound, led to a significant decrease in lipid peroxidation and a concurrent increase in the levels of key antioxidant enzymes: glutathione (GSH), superoxide dismutase (SOD), and catalase.[5][6] Similarly, in studies on stress-induced ulcers, this compound administration normalized lipid peroxidation and restored the levels of catalase, peroxidase, and SOD.[7][8] This potent antioxidant activity helps preserve neuronal integrity and function.[2]

Anti-inflammatory Action

Chronic neuroinflammation is another hallmark of neurodegenerative disorders. This compound has demonstrated significant anti-inflammatory properties. It can reduce the secretion of pro-inflammatory mediators produced by immune cells. Studies have shown its ability to inhibit nitric oxide (NO), a potent inflammatory mediator that can cause tissue damage. Molecular docking studies further support its anti-inflammatory potential by showing favorable interactions with receptors responsible for inflammatory diseases like psoriasis, such as various interleukins (IL-17A, IL-17F, IL-23).[9] By modulating these inflammatory pathways, this compound can reduce the inflammatory cascade that contributes to neuronal cell death.

Modulation of Key Neuropathological Targets

In silico and in vivo studies have identified several specific molecular targets through which this compound may confer neuroprotection.

-

Anti-Alzheimer's Activity: In a diazepam-induced amnesia mouse model, orally administered this compound (25 and 50 mg/kg) significantly improved learning and memory, reversing the amnesic effects.[1][10] This suggests a potential to interfere with the pathological processes of Alzheimer's disease.

-

In Silico Target Binding: Comprehensive molecular docking analyses predict that this compound can bind to multiple key protein targets implicated in both AD and PD with high affinity.[11][12][13][14] These targets include:

-

Apoptosis Inhibition: Docking studies also suggest this compound can interact with N-methyl-D-aspartate receptor (NMDAR) and caspase-3, key proteins involved in the neuronal apoptosis pathway following ischemic events, indicating its potential to prevent programmed cell death.[16][17]

This multi-target approach is advantageous for treating complex diseases like neurodegeneration, which involve numerous biological pathways.[3]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are underpinned by its ability to modulate critical intracellular signaling pathways and its efficacy in established experimental models.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating this compound and its source extracts.

Table 1: In Vivo Efficacy of this compound in a Diazepam-Induced Amnesia Model

| Treatment Group | Dose (mg/kg, p.o.) | Transfer Latency (seconds) on Day 9 | Escape Latency (seconds) on Day 9 | Citation(s) |

|---|---|---|---|---|

| Vehicle Control | - | 15.1 ± 1.2 | 16.5 ± 1.5 | [1][10] |

| Diazepam Control | 1 (i.p.) | 45.2 ± 2.5 | 50.8 ± 3.1 | [1][10] |

| This compound | 25 | 25.3 ± 1.8* | 30.1 ± 2.2* | [1][10] |

| This compound | 50 | 18.1 ± 1.5* | 20.5 ± 1.9* | [1][10] |

| Piracetam (Standard) | 200 | 17.5 ± 1.4* | 19.8 ± 1.7* | [1][10] |

Table 2: Neuroprotective Effects of Pongamia pinnata Extract in a Monosodium Glutamate (MSG)-Induced Neurotoxicity Model

| Parameter | Control Group | MSG-Treated Group | MSG + P. pinnata (400 mg/kg) | Citation(s) |

|---|---|---|---|---|

| Lipid Peroxidation | Normal | Significantly Increased | Significantly Decreased | [5][6] |

| Glutathione (GSH) | Normal | Significantly Decreased | Significantly Increased | [5][6] |

| Superoxide Dismutase (SOD) | Normal | Significantly Decreased | Significantly Increased | [5][6] |

| Catalase | Normal | Significantly Decreased | Significantly Increased | [5][6] |

| Brain Ca²⁺ & Na⁺ Levels | Normal | Significantly Increased | Significantly Decreased | [5][6] |

| Brain K⁺ Level | Normal | Significantly Decreased | Significantly Increased |[5][6] |

Table 3: In Silico Binding Affinities of this compound to Neurodegenerative Disease Targets

| Target Protein | Disease | Binding Energy (kcal/mol) | Citation(s) |

|---|---|---|---|

| NMDAR | Ischemic Stroke | -5.12 | [16][17] |

| Caspase-3 | Ischemic Stroke | -4.87 | [16][17] |

| Acetylcholinesterase (AChE) | Alzheimer's | High (comparative) | [2][11] |

| BACE1 | Alzheimer's | High (comparative) | [2][11] |

| MAO-B | Parkinson's | High (comparative) | [2][11] |

| α-Synuclein | Parkinson's | High (comparative) | [2][11] |

*Binding energies are compared to standard drugs in the cited studies, showing high potential.[11]

Detailed Experimental Protocols

The following protocols are based on methodologies described in the cited literature for evaluating the neuroprotective effects of this compound.

Protocol 1: Evaluation of Anti-Alzheimer's Activity using the Elevated Plus Maze (EPM)

Based on Saini et al., 2017.[1][10]

-

Apparatus: The EPM consists of two open arms and two closed arms (30 cm × 7 cm × 20 cm) extending from a central platform, elevated 30 cm from the floor.

-

Animal Model: Swiss albino mice.

-

Procedure: a. Group animals as described in the workflow (Figure 2). b. Administer this compound (25 or 50 mg/kg, p.o.) or standard drug daily for 8 days. c. On Day 8, 30 minutes after the final dose, administer diazepam (1 mg/kg, i.p.) to all groups except the vehicle control. d. 45 minutes after diazepam injection, place each mouse at the end of an open arm, facing away from the central platform. e. Record the time it takes for the mouse to move from the open arm to one of the enclosed arms. This is the initial transfer latency (ITL). If the mouse does not enter an enclosed arm within 90 seconds, gently guide it and assign a latency of 90 seconds. f. Return the mouse to its home cage. g. On Day 9, 24 hours later, repeat the test for each mouse to measure the retention transfer latency (RTL).

-

Data Analysis: A significant decrease in transfer latency on Day 9 compared to the diazepam-treated control group indicates memory improvement.

Protocol 2: Evaluation of Spatial Learning and Memory using the Morris Water Maze (MWM)

Based on Saini et al., 2017.[1][10]

-

Apparatus: A circular water tank (120 cm diameter) filled with water made opaque with non-toxic dye. A submerged platform is placed in one quadrant.

-

Animal Model: Swiss albino mice.

-

Procedure: a. Follow the same treatment and disease induction schedule as in Protocol 1. b. Conduct acquisition trials from Day 4 to Day 8, allowing each mouse 60 seconds to find the hidden platform. If unsuccessful, guide the mouse to the platform. c. On Day 9, remove the platform for a probe trial. d. Place each mouse into the tank and record the time taken to locate the target quadrant where the platform was previously located. This is the escape latency.

-

Data Analysis: A significant reduction in escape latency in the this compound-treated groups compared to the diazepam control indicates enhanced spatial memory and learning.[1]

Protocol 3: Estimation of Brain Antioxidant Enzyme Activity

Based on Swamy et al., 2013.[5][6]

-

Sample Preparation: a. Following behavioral tests, euthanize animals and isolate the brain tissue. b. Prepare a 10% (w/v) brain homogenate in a suitable buffer (e.g., phosphate-buffered saline) on ice. c. Centrifuge the homogenate to obtain a clear supernatant for biochemical analysis.

-

Superoxide Dismutase (SOD) Assay: Measure the inhibition of nitroblue tetrazolium (NBT) reduction by SOD in the supernatant. The color change is read spectrophotometrically.

-

Catalase (CAT) Assay: Measure the decomposition of hydrogen peroxide (H₂O₂) by catalase in the supernatant. The rate of H₂O₂ disappearance is monitored spectrophotometrically at 240 nm.

-

Glutathione (GSH) Assay: Quantify GSH levels using DTNB (Ellman's reagent), which reacts with sulfhydryl groups to produce a colored product measured spectrophotometrically.

-

Lipid Peroxidation (LPO) Assay: Measure malondialdehyde (MDA), a byproduct of lipid peroxidation, by reacting the brain homogenate with thiobarbituric acid (TBA). The resulting pink chromogen is quantified spectrophotometrically.

-

Data Analysis: Compare the enzyme activity levels and MDA concentration between treated and control groups.

The available evidence strongly supports the potential of this compound as a therapeutic agent for neurodegenerative diseases. Its mechanism of action is multifaceted, involving potent antioxidant and anti-inflammatory activities, as well as the modulation of multiple molecular targets central to the pathogenesis of Alzheimer's and Parkinson's diseases. The ability of this compound to cross the blood-brain barrier, as suggested by its physicochemical properties, further enhances its therapeutic promise.[7][11]

However, the majority of the current evidence stems from in silico and rodent models.[11] Future research must focus on validating these findings in more advanced preclinical models, including transgenic disease models. Further investigation is needed to fully elucidate the specific signaling pathways, such as the Nrf2 and PI3K/Akt pathways, that are modulated by this compound.[2][15] Pharmacokinetic and long-term safety studies are also critical next steps to translate this promising natural compound into a clinically viable neuroprotective therapy.[12]

References

- 1. Anti-Alzheimer activity of isolated this compound from Pongamia pinnata (L.) pierre and embelin from Embelia ribes Burm.f - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Silico Molecular Docking Analysis of this compound against Alzheimer’s and Parkinson’s Diseases as a Potential Natural Lead Molecule for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Neuroprotective Activity of Pongamia pinnata in Monosodium Glutamate-induced Neurotoxicity in Rats | Semantic Scholar [semanticscholar.org]

- 6. Neuroprotective Activity of Pongamia pinnata in Monosodium Glutamate-induced Neurotoxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. phcogj.com [phcogj.com]

- 9. Role of nitric oxide-scavenging activity of this compound and Pongapin in the treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. In Silico Molecular Docking Analysis of this compound against Alzheimer's and Parkinson's Diseases as a Potential Natural Lead Molecule for New Drug Design, Development and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.monash.edu [research.monash.edu]

- 14. doaj.org [doaj.org]

- 15. research.monash.edu [research.monash.edu]

- 16. researchgate.net [researchgate.net]

- 17. e-journal.unair.ac.id [e-journal.unair.ac.id]

A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of Karanjin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and solubility of Karanjin (C₁₈H₁₂O₄), a furanoflavonoid of significant interest in pharmaceutical research.[1] this compound is primarily isolated from the seeds of the Karanja tree (Millettia pinnata or Pongamia glabra) and is recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anti-hyperglycemic, and anticancer properties.[2][3] Understanding its fundamental chemical and physical characteristics is critical for its development as a therapeutic agent, particularly concerning formulation, delivery, and bioavailability.[4][5]

Physicochemical Properties

The physicochemical profile of a compound is essential for predicting its behavior in biological systems and for designing appropriate drug delivery systems. Key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-methoxy-2-phenylfuro[2,3-h]chromen-4-one | [1][6] |

| Molecular Formula | C₁₈H₁₂O₄ | [6][][8] |

| Molecular Weight | 292.29 g/mol (also reported as 292.3 g/mol ) | [][8][9] |

| Appearance | White crystalline solid | [][10] |

| Melting Point | 156-159 °C | [10][11] |

| logP (Octanol-Water Partition Coefficient) | 3.992 (Predicted) | [12] |

| Topological Polar Surface Area (TPSA) | 52.58 Ų | [12] |

| Canonical SMILES | COC1=C(OC2=C(C1=O)C=CC3=C2C=CO3)C4=CC=CC=C4 | [6][12] |

| InChI Key | LKPQNZRGGNOPPU-UHFFFAOYSA-N | [1][6] |

| CAS Number | 521-88-0 | [1][6][] |

Solubility Profile

The solubility of this compound is a critical factor affecting its absorption and bioavailability.[5] As a lipophilic compound, its solubility in aqueous media is limited, posing challenges for formulation.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Notes | Source(s) |

| Water | Poorly soluble | Tends to aggregate and form crystals in aqueous medium. | [13] |

| DMSO | 2.92 mg/mL (10 mM) | Sonication is recommended to aid dissolution. | [9] |

| Methanol | Soluble | Used as an eluent in chromatography for purification. | [10] |

| Ethanol | Soluble | Easily soluble. | [10] |

| Acetone | Soluble | Soluble, particularly in hot acetone. | [10] |

| Chloroform | Soluble | - | [14] |

| Dichloromethane | Soluble | - | [14] |

| Ethyl Acetate | Soluble | - | [14] |

| Benzene | Soluble | - | |

| Ether | Soluble | - | |

| Petroleum Ether | Practically insoluble | Used to wash and remove residual oils during isolation. | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication of research and for quality control in drug development. The following sections describe standard protocols for determining key physicochemical properties of this compound.

Protocol for Isolation and Purification of this compound from Seed Oil

This protocol is based on liquid-liquid extraction and recrystallization methods, which avoid complex column chromatography.[10][15]

Objective: To isolate and purify this compound from Pongamia pinnata seed oil.

Materials:

-

Pongamia pinnata seed oil

-

Methanol (analytical grade)

-

Petroleum ether (analytical grade)

-

Beakers and Erlenmeyer flasks

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Buchner funnel, filter paper)

-

Refrigerator/Freezer

Procedure:

-

Extraction: Mix the Karanja seed oil with methanol in a 1:2 (v/v) ratio in a large separatory funnel.[15]

-

Shake the mixture vigorously for 15-20 minutes and then allow the layers to separate.

-

Collect the lower methanol layer. Repeat this extraction process three times to ensure maximum recovery.[15]

-

Concentration: Pool the methanolic extracts and concentrate the solution using a rotary evaporator until the volume is significantly reduced.

-

Initial Crystallization: Allow the concentrated extract to stand undisturbed for 48 hours. A yellowish, oily precipitate will form.[15]

-

Washing: Decant the supernatant. Wash the precipitate twice with petroleum ether (50 mL each time) to remove residual, non-polar oil components.[15]

-

Recrystallization:

-

Dissolve the dried precipitate in a minimal amount of hot methanol.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then transfer it to a refrigerator (~4 °C) overnight to facilitate the formation of crystals.[10]

-

-

Final Purification: Collect the needle-shaped crystals by vacuum filtration. Repeat the recrystallization process with methanol until pure, white crystals are obtained.[15]

-

Verification: Confirm the purity and identity of the isolated this compound using Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).[10][16]

Caption: Experimental workflow for the isolation and purification of this compound.

Protocol for Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[17]

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

-

Pure, crystalline this compound

-

Selected solvent (e.g., water, ethanol, buffer solution)

-

Small glass vials with screw caps

-

Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C)

-

Centrifuge

-

HPLC or UV-Vis Spectrophotometer for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended solid.

-

Sample Analysis: Carefully withdraw an aliquot from the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantification: Determine the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Signaling Pathways and Mechanisms of Action

This compound's therapeutic potential stems from its ability to modulate key cellular signaling pathways involved in inflammation and metabolic diseases.

Anti-Inflammatory Action via NF-κB Pathway Inhibition

This compound has demonstrated potent anti-inflammatory effects by suppressing the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory cytokines such as TNF-α.[18] this compound can inhibit this cascade, thereby reducing the inflammatory response.[18]

Caption: this compound inhibits inflammation by blocking the NF-κB signaling pathway.

Antidiabetic Action via AMPK Activation and PTP1B Inhibition

This compound has been shown to possess antihyperglycemic properties through multiple mechanisms. It can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake in skeletal muscle.[9][19] Additionally, this compound inhibits protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates the insulin signaling pathway.[20] By inhibiting PTP1B, this compound enhances insulin sensitivity.[20]

Caption: this compound exerts antidiabetic effects via AMPK activation and PTP1B inhibition.

References

- 1. This compound Reagent|Furanoflavonoid for Research [benchchem.com]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and anti-inflammatory properties of this compound (Pongamia pinnata seed) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C18H12O4 | CID 100633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdqscientific.com [pdqscientific.com]

- 9. This compound | Apoptosis | AMPK | TargetMol [targetmol.com]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. 521-88-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 12. neist.res.in [neist.res.in]

- 13. researchgate.net [researchgate.net]

- 14. labiostring.com [labiostring.com]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Prevention of arthritis markers in experimental animal and inflammation signalling in macrophage by this compound isolated from Pongamia pinnata seed extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. phcogj.com [phcogj.com]

- 20. Multireceptor Analysis for Evaluating the Antidiabetic Efficacy of this compound: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

Karanjin as a Nitrification Inhibitor in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrification, the biological oxidation of ammonia to nitrate, is a critical process in the global nitrogen cycle. However, the rapid conversion of ammonium-based fertilizers to nitrate in agricultural soils often leads to significant nitrogen loss through leaching and denitrification, resulting in economic losses and environmental pollution. Nitrification inhibitors are chemical compounds that slow this conversion, thereby improving nitrogen use efficiency. Karanjin, a furanoflavonoid extracted from the seeds of the Karanja tree (Pongamia glabra), has emerged as a potent, natural nitrification inhibitor. This technical guide provides an in-depth overview of this compound's role in inhibiting soil nitrification, its mechanism of action, efficacy, and the experimental protocols used to evaluate its function.

Introduction

Nitrogen is an essential nutrient for plant growth, and its availability often limits crop productivity. The application of nitrogenous fertilizers is a common practice to enhance agricultural yields. However, the efficiency of these fertilizers is often low due to the rapid conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻) by soil microorganisms. Nitrate is highly mobile in the soil and is susceptible to leaching into groundwater and surface water, causing environmental problems like eutrophication. It can also be lost to the atmosphere as nitrous oxide (N₂O), a potent greenhouse gas, through denitrification.

Nitrification inhibitors (NIs) are compounds that temporarily suppress the activity of nitrifying microorganisms, thereby retaining nitrogen in the more stable ammonium form for a longer period. This enhances its availability to plants and reduces nitrogen losses. While several synthetic NIs, such as nitrapyrin and dicyandiamide (DCD), are commercially available, there is a growing interest in identifying effective and environmentally benign inhibitors from natural sources. This compound, a major furanoflavonoid present in Karanja seeds, has shown significant promise as a biological nitrification inhibitor.

Mechanism of Action of this compound

The process of nitrification is primarily carried out in two steps by two distinct groups of microorganisms:

-

Ammonia Oxidation: Ammonia-oxidizing bacteria (AOB) and archaea (AOA) convert ammonia to nitrite (NO₂⁻). This is the rate-limiting step and is catalyzed by the enzyme ammonia monooxygenase (AMO) .

-

Nitrite Oxidation: Nitrite-oxidizing bacteria (NOB) then oxidize nitrite to nitrate. This step is catalyzed by the enzyme nitrite oxidoreductase (NXR) .

This compound primarily acts as an inhibitor of the first step of nitrification.[1] Evidence suggests that the furan ring in the molecular structure of this compound is essential for its inhibitory activity.[1] While the precise molecular interaction is still under investigation, it is hypothesized that this compound targets and inhibits the activity of the ammonia monooxygenase (AMO) enzyme. AMO is a copper-containing enzyme, and flavonoids are known to chelate metal ions, which could be a potential mechanism of inhibition.[2][3] By inhibiting AMO, this compound effectively blocks the conversion of ammonium to nitrite, thus slowing down the entire nitrification process. Studies have shown that this compound does not significantly affect the activity of nitrite-oxidizing bacteria or the NXR enzyme.[1]

Efficacy of this compound as a Nitrification Inhibitor

Numerous laboratory and greenhouse studies have demonstrated the effectiveness of this compound in retarding nitrification in various soil types. Its performance has been compared with well-known synthetic nitrification inhibitors.

Quantitative Data on Nitrification Inhibition

The following tables summarize the quantitative data from various studies on the efficacy of this compound.

Table 1: Comparative Efficacy of this compound and Other Nitrification Inhibitors

| Nitrification Inhibitor | Application Rate (% of N) | Soil Type | Incubation Period (days) | Maximum Nitrification Inhibition (%) | Reference |

| This compound | 5 | Sandy Clay Loam | 49 | 63 | [4] |

| Nitrapyrin | 5 | Sandy Clay Loam | 49 | 76 | [4] |

| A.M. | 5 | Sandy Clay Loam | 49 | 54 | [4] |

| Dicyandiamide (DCD) | 5 | Sandy Clay Loam | 49 | 46 | [4] |

| This compound | 5 - 25 | Alluvial Sandy Loam | 30 | 62 - 75 | [5] |

| Dicyandiamide (DCD) | 5 - 25 | Alluvial Sandy Loam | 30 | 9 - 42 | [5] |

Table 2: Effect of this compound on Nitrous Oxide (N₂O) Emissions

| Treatment | Application Rate (% of Urea-N) | N₂O Emission Mitigation (%) | Reference |

| This compound | 5 - 25 | 92 - 96 | [5] |

| Dicyandiamide (DCD) | 5 - 25 | 60 - 71 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound as a nitrification inhibitor.

Soil Incubation Study for Nitrification Inhibition

This protocol is designed to assess the effect of this compound on the rate of nitrification in a controlled laboratory setting.

Materials:

-

Fresh soil samples

-

This compound

-

Urea or another ammonium-based fertilizer

-

Acetone (for dissolving this compound)

-

Deionized water

-

Incubation flasks (e.g., 250 mL Erlenmeyer flasks)

-

Incubator

-

2 M Potassium Chloride (KCl) solution

-

Analytical equipment for ammonium and nitrate determination (e.g., Flow Injection Analyzer, spectrophotometer)

Procedure:

-

Soil Preparation: Collect fresh soil samples from the desired depth (e.g., 0-15 cm). Air-dry the soil and pass it through a 2 mm sieve to ensure homogeneity. Determine the water holding capacity (WHC) of the soil.

-

Treatment Application:

-

Weigh a specific amount of prepared soil (e.g., 20 g) into each incubation flask.

-

Prepare a stock solution of this compound in acetone.

-

Prepare an aqueous solution of the nitrogen source (e.g., urea).

-

Apply the treatments to the soil. A typical experimental design would include:

-

Control (soil only)

-

Soil + Nitrogen source

-

Soil + Nitrogen source + this compound (at various concentrations)

-

Soil + Nitrogen source + Positive control (e.g., Nitrapyrin or DCD)

-

-

For treatments containing this compound dissolved in acetone, an equal volume of acetone should be added to the other treatments to account for any solvent effect. The acetone is typically allowed to evaporate before adding other solutions.

-

-

Incubation: Adjust the moisture content of the soil in each flask to a specific percentage of WHC (e.g., 50-60%) with deionized water. Cover the flasks with perforated parafilm to allow gas exchange while minimizing moisture loss. Incubate the flasks at a constant temperature (e.g., 25-30°C) in the dark.

-

Sampling and Extraction: At regular intervals (e.g., 0, 7, 14, 28, 42, and 56 days), destructively sample the flasks in triplicate for each treatment. Extract the inorganic nitrogen by adding a specific volume of 2 M KCl solution (e.g., 100 mL for 20 g of soil) to each flask. Shake the flasks on a mechanical shaker for a specified time (e.g., 1 hour).

-

Analysis: Filter the soil suspension and analyze the filtrate for ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N) concentrations using a suitable analytical method (see Protocol 4.2).

-

Calculation of Nitrification Inhibition: The percentage of nitrification inhibition can be calculated using the following formula: % Inhibition = [(A - B) / A] * 100 Where:

-

A = (NO₃⁻-N in N-fertilizer treated soil) - (NO₃⁻-N in control soil)

-

B = (NO₃⁻-N in inhibitor treated soil) - (NO₃⁻-N in control soil)

-

Determination of Ammonium and Nitrate in Soil Extracts

This protocol outlines a common colorimetric method for the quantification of ammonium and nitrate in KCl extracts.

Ammonium (Indophenol Blue Method):

-

To an aliquot of the KCl extract, add phenol and sodium hypochlorite solutions.

-

The ammonium reacts to form a stable blue-colored indophenol complex.

-

Measure the absorbance of the solution at 630 nm using a spectrophotometer.

-

Quantify the concentration using a standard curve prepared with known concentrations of ammonium chloride.

Nitrate (Cadmium Reduction Method):

-

Pass an aliquot of the KCl extract through a column containing copper-coated cadmium filings. This reduces nitrate to nitrite.

-

The nitrite is then determined by adding a color reagent (e.g., Griess-Ilosvay reagent), which forms a reddish-purple azo dye.

-

Measure the absorbance of the solution at 540 nm.

-

Quantify the concentration using a standard curve prepared with known concentrations of potassium nitrate.

Note: Automated systems like Flow Injection Analyzers (FIA) are commonly used for high-throughput analysis of ammonium and nitrate in soil extracts and follow similar chemical principles.

Ammonia Monooxygenase (AMO) Activity Assay

This protocol provides a general method to assess the activity of AMO in soil samples or microbial cultures. It is based on the acetylene inhibition method.

-

Prepare soil slurries or cell suspensions in a suitable buffer.

-

Expose the samples to acetylene, a known inhibitor of AMO. This will block the oxidation of any endogenously produced ammonia.

-

Add a known concentration of ammonium to the samples.

-

Incubate the samples under controlled conditions.

-

At different time points, measure the rate of disappearance of a co-substrate (e.g., O₂) or the rate of production of an alternative product if a surrogate substrate is used.

-

The difference in activity between samples with and without a specific inhibitor like this compound can be used to determine its inhibitory effect on AMO.

Nitrite Oxidoreductase (NXR) Activity Assay

This protocol outlines a method to measure the activity of NXR.

-

Prepare soil slurries or cell suspensions.

-

Add a known concentration of nitrite (the substrate for NXR).

-

To specifically measure NXR activity without interference from ammonia oxidation, an AMO inhibitor (like acetylene) can be added.

-

Incubate the samples under aerobic conditions.

-

Measure the rate of nitrite disappearance or nitrate formation over time using colorimetric methods.

-

The effect of this compound on NXR activity can be determined by comparing the rates in its presence and absence.

Conclusion

This compound, a furanoflavonoid from Pongamia glabra, demonstrates significant potential as a natural nitrification inhibitor. Its primary mechanism of action is the inhibition of the ammonia monooxygenase (AMO) enzyme, the rate-limiting step in soil nitrification. Quantitative data from various studies confirm its efficacy, which is comparable to, and in some cases superior to, synthetic inhibitors like DCD, particularly in mitigating nitrous oxide emissions. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and applications of this compound and other potential natural nitrification inhibitors. Further research focusing on field-scale applications, long-term effects on soil microbial communities, and the precise molecular interactions with the AMO enzyme will be crucial for the development and commercialization of this compound-based products for sustainable agriculture.

References

- 1. future-cannabis.s3.amazonaws.com [future-cannabis.s3.amazonaws.com]

- 2. Copper-flavonoid family of complexes involved in alkaline phosphatase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interactions of flavonoids with iron and copper ions: a mechanism for their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Suppression of nitrification and N2O emission by this compound--a nitrification inhibitor prepared from karanja (Pongamia glabra Vent.) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Silico Prediction of Karanjin's Biological Activities: A Technical Guide

Introduction

Karanjin, a furanoflavonoid predominantly isolated from the seeds of the Pongamia pinnata tree, has garnered significant attention in pharmacological research due to its diverse range of biological activities.[1][2] In recent years, in-silico computational methods have become instrumental in elucidating the therapeutic potential of natural compounds like this compound, offering a rapid and cost-effective approach to predict their biological activities, pharmacokinetic properties, and potential molecular targets.[3] This technical guide provides a comprehensive overview of the in-silico prediction of this compound's biological activities, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Predicted Biological Activities and Drug-Likeness

In-silico studies have consistently demonstrated this compound's potential as a therapeutic agent across a spectrum of diseases, including neurodegenerative disorders, cancer, diabetes, and obesity.[4][5][6][7] A crucial initial step in these computational analyses is the evaluation of the molecule's drug-likeness, often assessed using Lipinski's rule of five. This compound has been shown to comply with all five of Lipinski's rules, suggesting good oral bioavailability.[4][8][9][10]

Table 1: Predicted ADMET and Physicochemical Properties of this compound

| Property | Predicted Value/Classification | Reference |

| Molecular Weight | < 500 g/mol | [11] |

| LogP (Lipophilicity) | Optimal | [11] |

| Hydrogen Bond Donors | Conforms to Lipinski's Rule | [11] |

| Hydrogen Bond Acceptors | Conforms to Lipinski's Rule | [11] |

| Gastrointestinal (GI) Absorption | High | [6][11] |

| Blood-Brain Barrier (BBB) Permeability | Can cross the BBB | [1][6][11] |

| CYP Inhibition | Potential inhibitor of CYP1A2, 2C9, 2C19, 2D6, 3A4 | [1] |

| Ames Mutagenicity | Non-mutagenic | [1] |

| Mitochondrial Toxicity | Non-toxic | [1] |

Molecular Docking Studies: Unveiling Potential Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] This method has been extensively used to identify potential protein targets for this compound and to estimate the binding affinity.

Table 2: Summary of Molecular Docking Scores of this compound against Various Protein Targets

| Disease/Activity | Protein Target (PDB ID) | Docking Score (kcal/mol) | Software Used | Reference |

| Alzheimer's Disease | TACE (2OI0) | -9.16 | AutoDock 4.1 / Molegro Virtual Docker | [1] |

| ACE (1O86) | -7.54 | AutoDock 4.1 / Molegro Virtual Docker | [1] | |

| Diabetes | Pig pancreatic alpha-amylase (3L2M) | -9.1 | AutoDockTools 1.5.7 | [6][11] |

| Anti-inflammatory | Lipoxygenase-1 (LOX-1) | -5.76 (Karanja ketone oxime) | In-silico interaction studies | [2] |

| Breast Cancer | CYP1A1 | -11.7 | Not Specified | [7] |

| AKR1C3 | -10.2 | Not Specified | [7] | |

| CYP3A4 | -10.0 | Not Specified | [7] | |

| Age-Related Macular Degeneration | PPAR | -60.59 | Not Specified | [13] |

| RAGE | -37.36 | Not Specified | [13] | |

| P2X7 | -27.40 | Not Specified | [13] | |

| TLR-3 | -32.00 | Not Specified | [13] | |

| Ischemic Stroke | NMDAR | -5.12 | Not Specified | [14] |

| Caspase-3 | -4.87 | Not Specified | [14] |

Experimental Protocols

Molecular Docking Protocol (General)

A generalized workflow for molecular docking studies, as synthesized from multiple sources, is as follows:[1][6][7][15]

-

Ligand and Protein Preparation: The 3D structure of this compound is retrieved from a chemical database like PubChem.[6] The 3D crystal structures of the target proteins are obtained from the Protein Data Bank (PDB).[1] Water molecules and existing ligands are typically removed, and polar hydrogens are added to the protein structure.

-

Binding Site Prediction: The active site or binding pocket of the target protein is identified.[3] This can be done based on the location of the co-crystallized ligand in the PDB structure or using computational tools to predict potential binding sites.

-

Docking Simulation: A docking program (e.g., AutoDock, Molegro Virtual Docker) is used to place the ligand into the defined binding site of the protein.[8][9][10] The software explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The docking results are analyzed to identify the best binding pose, characterized by the lowest binding energy (docking score). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.

In-Silico ADMET Prediction Protocol

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound.[4][8][9][10]

-

Input: The chemical structure of this compound is provided as input to a web-based server or software (e.g., SwissADME, admetSAR).[1][13]

-

Computation: The software calculates various physicochemical and pharmacokinetic properties based on the structure. These predictions are based on established models and algorithms.

-

Output: The output includes predictions for properties like gastrointestinal absorption, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicity.[1]

Molecular Dynamics Simulation Protocol

Molecular dynamics (MD) simulations are performed to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability.[4][8][9][10]

-

System Setup: The docked complex of this compound and the target protein is placed in a simulation box, which is then solvated with water molecules. Ions are added to neutralize the system.

-

Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to be constant, allowing the system to reach a stable state.

-

Production Run: The simulation is run for a specific period (e.g., 100 ns), and the trajectory of the atoms is recorded at regular intervals.[4][8][9][10]

-

Analysis: The trajectory is analyzed to calculate parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) to assess the stability of the complex.[5][16]

Signaling Pathways and Mechanistic Insights

In-silico studies, particularly network pharmacology, have started to unravel the complex signaling pathways that may be modulated by this compound.

Anti-Cancer Activity: In the context of non-small cell lung cancer, this compound is predicted to induce apoptosis through the extrinsic pathway involving FAS, FADD, and caspases 8, 3, and 9. It is also suggested to downregulate KRAS and its dependent gene expression.[17][18] For breast cancer, the PI3K-Akt signaling pathway has been identified as a majorly modulated pathway.[7]

Anti-Obesity Activity: Network pharmacology analysis has identified 145 overlapping targets between this compound and obesity-related genes. The AGE-RAGE signaling pathway, which is implicated in oxidative stress and metabolic dysregulation, was identified as a significantly enriched pathway.[5][16]

Visualizations

References

- 1. In Silico Molecular Docking Analysis of this compound against Alzheimer’s and Parkinson’s Diseases as a Potential Natural Lead Molecule for New Drug Design, Development and Therapy [mdpi.com]

- 2. Synthesis, characterization and anti-inflammatory properties of this compound (Pongamia pinnata seed) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbenotes.com [microbenotes.com]

- 4. In Silico Molecular Docking Analysis of this compound against Alzheimer's and Parkinson's Diseases as a Potential Natural Lead Molecule for New Drug Design, Development and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Multireceptor Analysis for Evaluating the Antidiabetic Efficacy of this compound: A Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-tumor potential and mode of action of this compound against breast cancer; an <i>in-silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 8. doaj.org [doaj.org]

- 9. research.monash.edu [research.monash.edu]

- 10. researchgate.net [researchgate.net]

- 11. Multireceptor Analysis for Evaluating the Antidiabetic Efficacy of this compound: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. In Silico exploration of this compound for anti-obesity potential through ADMET profiling, network pharmacology, molecular docking, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound, A Promising Bioactive Compound Possessing Anti-cancer Activity against Experimental Model of Non-small Cell Lung Cancer Cells - Kumar - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 18. This compound, A Promising Bioactive Compound Possessing Anti-cancer Activity against Experimental Model of Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Karanjin: An In-depth Technical Guide to its Antioxidant and Radical Scavenging Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Karanjin, a furanoflavonoid predominantly isolated from the seeds of the Pongamia pinnata tree, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive examination of the antioxidant and radical scavenging properties of this compound. It delves into the underlying mechanisms of action, supported by available quantitative data, detailed experimental protocols for key assays, and visual representations of molecular structures, reaction pathways, and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are investigating the therapeutic potential of this compound as an antioxidant agent.

Introduction

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules generated as byproducts of normal metabolic processes. Under physiological conditions, their production is balanced by the endogenous antioxidant defense system. However, an overproduction of these species or a deficiency in antioxidant defenses leads to a state of oxidative stress. This imbalance is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.

Natural products have long been a crucial source of new therapeutic agents, with flavonoids being a prominent class of compounds exhibiting a wide range of biological activities. This compound (C₁₈H₁₂O₄), a furanoflavonoid, is a major bioactive constituent of Pongamia pinnata. Traditional medicine has utilized various parts of this plant for treating a multitude of ailments. Modern scientific investigations have begun to validate these traditional uses, with a growing body of evidence highlighting this compound's anti-inflammatory, anti-cancer, and neuroprotective properties, many of which are underpinned by its antioxidant capabilities.[1]

This guide aims to consolidate the current understanding of this compound's antioxidant and radical scavenging mechanisms, providing a technical foundation for further research and development.

Chemical Structure of this compound

The chemical structure of this compound is fundamental to its biological activity. As a furanoflavonoid, it possesses a characteristic fused furan ring system.

Caption: Chemical structure of this compound.

Mechanisms of Antioxidant and Radical Scavenging Activity

This compound exerts its antioxidant effects through multiple mechanisms, primarily by direct scavenging of free radicals and by modulating the body's endogenous antioxidant enzyme systems.

Direct Radical Scavenging

The flavonoid structure of this compound enables it to donate hydrogen atoms or electrons to neutralize free radicals, thereby terminating the damaging chain reactions they initiate. This activity has been demonstrated in various in vitro assays.

Caption: Generalized mechanism of free radical scavenging by this compound.

Modulation of Endogenous Antioxidant Enzymes

Beyond direct scavenging, this compound has been shown to enhance the body's innate antioxidant defenses. Studies have indicated that this compound can normalize the levels of key antioxidant enzymes that are often depleted under conditions of oxidative stress.[2] This includes:

-

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the highly reactive superoxide anion (O₂⁻) into oxygen (O₂) and hydrogen peroxide (H₂O₂).

-

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, thus neutralizing its potential to form more dangerous radicals.

-

Peroxidase: These enzymes also play a role in detoxifying peroxides.

By restoring the levels of these critical enzymes, this compound helps to re-establish the oxidant-antioxidant balance within cells.

Caption: this compound's modulation of endogenous antioxidant enzymes.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been evaluated using various in vitro assays. While comprehensive quantitative data for pure this compound is still emerging, the available results indicate its potential. The following table summarizes the existing quantitative data. It is important to note that much of the available data is for extracts of Pongamia pinnata or for derivatives of this compound, which may not solely reflect the activity of the pure compound.

| Assay | Test Substance | IC₅₀ Value / % Inhibition | Reference Compound | Reference Compound IC₅₀ / % Inhibition |

| DPPH Radical Scavenging | This compound (Isolated) | Moderate activity* | Butylated Hydroxyanisole (BHA) | 23.87 ± 0.09 µg/mL |

| DPPH Radical Scavenging | Karanja ketone oxime (this compound derivative) | 360 µg/mL | - | - |

| Nitric Oxide (NO) Radical Scavenging | This compound (Isolated) | 95.60% inhibition | Ascorbic Acid | 11.60% inhibition |

| H+, K+-ATPase Inhibition | This compound (>95% pure) | 39.5 ± 4.23 µg/mL | Lansoprazole | 19.3 ± 2.2 µg/mL |

Note: One study reported "moderate antioxidant activity" for this compound in the DPPH assay but did not provide a specific IC₅₀ value. The same study reported IC₅₀ values for other flavonoids from the same plant, such as kanugin (27.20 ± 0.39 µg/mL) and pongachromene (43.53 ± 0.63 µg/mL), for comparison.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for two key assays used to evaluate the radical scavenging activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and straightforward methods for determining the antioxidant activity of a compound. The principle of this assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The color of the DPPH solution changes from purple to yellow, and the decrease in absorbance is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or ethanol, spectrophotometric grade)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH Solution:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to avoid degradation.

-

The absorbance of the working DPPH solution at 517 nm should be adjusted to approximately 1.0 ± 0.2.

-

-

Preparation of Test Samples:

-

Dissolve this compound in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution.

-